2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a cyclohexylmethyl group attached to the boron atom within a 1,3,2-dioxaborolane ring. The pinacol (4,4,5,5-tetramethyl) substituents on the dioxaborolane ring enhance steric protection, improving the compound’s stability and shelf life. This structural motif is critical for applications in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates in forming carbon-carbon bonds. The cyclohexylmethyl group introduces steric bulk, which may modulate reactivity and selectivity in catalytic processes .
Properties
IUPAC Name |
2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDLPZMWGFPYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560141 | |
| Record name | 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123706-53-6 | |
| Record name | 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides.
Substitution: Various substituted dioxaborolane derivatives.
Scientific Research Applications
2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The palladium catalyst facilitates the oxidative addition of the boron reagent to the organic substrate, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the activation and functionalization of carbon-boron bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The target compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural analogs include:
Stability and Handling
- Air/Moisture Stability : Bulky substituents (e.g., cyclohexylmethyl, anthryl) enhance stability by shielding the boron atom. TipBpin (2,4,6-triisopropylphenyl) is a benchmark for air-stable boronic esters .
- Thermal Stability : Alkenyl and cinnamoyloxy derivatives may decompose under prolonged heating (>80°C), whereas aryl and cyclohexylmethyl analogs tolerate higher temperatures .
Biological Activity
2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 123706-53-6) is an organoboron compound that has garnered attention for its unique reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C13H25BO2
- Molecular Weight : 224.15 g/mol
- Structure : The compound features a dioxaborolane ring with a cyclohexylmethyl substituent, contributing to its stability and reactivity in various chemical environments.
The biological activity of this compound is primarily associated with its role as a reagent in cross-coupling reactions and its potential as a boron-containing drug. The mechanism involves the formation of boron-carbon bonds through palladium-catalyzed reactions. This reactivity allows for the synthesis of complex organic molecules that can interact with biological targets.
Applications in Drug Development
- Antibacterial Agents : Research indicates that compounds similar to this compound are being explored as inhibitors of bacterial enzymes such as LpxC in Gram-negative bacteria. These inhibitors can disrupt lipid A biosynthesis, essential for bacterial survival .
- Cancer Therapy : The compound's boron atom can be utilized in boron neutron capture therapy (BNCT), where it selectively targets tumor cells for destruction upon neutron irradiation. This approach is particularly promising for treating certain types of cancers.
- Synthesis of Biologically Active Molecules : It serves as a versatile reagent in the synthesis of various pharmaceuticals and agrochemicals due to its ability to form stable carbon-boron bonds .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential therapeutic applications of this compound:
- Study on LpxC Inhibition : A study demonstrated that derivatives of dioxaborolane compounds exhibit significant inhibition of LpxC activity in Pseudomonas aeruginosa, leading to a prolonged post-antibiotic effect (PAE). This suggests that the compound may contribute to developing new antibacterial therapies .
- Boron Compounds in Cancer Treatment : Research has shown that organoboron compounds like this compound can enhance the efficacy of chemotherapeutic agents by improving their pharmacokinetic properties and targeting capabilities .
Data Table: Comparison of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
